Target Engagement: Survivin Inhibition and Antiproliferative Activity
2-Chloroquinolin-8-ol has been identified as an inhibitor of the anti-apoptotic protein survivin, a mechanism distinct from many 8-HQ derivatives. It has been shown to inhibit the proliferation of human epidermoid carcinoma cells in vitro . While a direct IC50 comparison with a close analog like clioquinol is not available in the retrieved data, the mechanism itself is differentiating. Class-level evidence shows that chloro-8-hydroxyquinolines can inhibit the proteasome, and their copper complexes are potent antiproliferative agents [1].
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity |
|---|---|
| Target Compound Data | Inhibition of human epidermoid carcinoma cell proliferation (specific values not retrieved); Survivin inhibition activity reported . |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodo-8-HQ) and other 8-HQs are known proteasome inhibitors and anticancer agents [1]. |
| Quantified Difference | A specific quantified difference cannot be calculated from the available data. The differentiation lies in the specific target (survivin) and cancer cell type affinity. |
| Conditions | In vitro cellular assays (cell line not explicitly stated in retrieved data, but activity against human epidermoid carcinoma cells is noted). |
Why This Matters
The combination of a defined intracellular target (survivin) and specific cell-type activity provides a rational basis for selecting this compound for targeted anticancer studies over other 8-HQs with unknown or different mechanisms.
- [1] Oliveri, V., et al. (2017). Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents. Metallomics, 9(10), 1439-1446. View Source
